molecular formula C7H16N2O4 B3279814 (S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid CAS No. 700801-50-9

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid

Cat. No.: B3279814
CAS No.: 700801-50-9
M. Wt: 192.21 g/mol
InChI Key: OZTZVVQSQNDKPB-LURJTMIESA-N
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Description

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid typically involves the reaction of serine with bis(2-hydroxyethyl)amine under controlled conditions. The process begins with the protection of the amino group of serine, followed by the introduction of the bis(2-hydroxyethyl)amino group through nucleophilic substitution. The final step involves deprotection to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxyl and amino groups play crucial roles in binding to the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-hydroxypropionic acid: Lacks the bis(2-hydroxyethyl)amino group, making it less versatile in chemical reactions.

    (S)-2-Amino-3-[bis(2-methoxyethyl)amino]propionic acid: Contains methoxy groups instead of hydroxyl groups, altering its reactivity and applications.

Uniqueness

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

(2S)-2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O4/c8-6(7(12)13)5-9(1-3-10)2-4-11/h6,10-11H,1-5,8H2,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTZVVQSQNDKPB-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)N(CCO)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid
Reactant of Route 2
(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid
Reactant of Route 3
(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid
Reactant of Route 4
(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid
Reactant of Route 5
(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid
Reactant of Route 6
(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid

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